Home > Products > Screening Compounds P89864 > 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid - 1955547-68-8

2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

Catalog Number: EVT-2695956
CAS Number: 1955547-68-8
Molecular Formula: C8H4Cl2N2O2
Molecular Weight: 231.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure and potential biological activities. It has the molecular formula C8_8H4_4Cl2_2N2_2O2_2 and a molecular weight of 232.03 g/mol. This compound is classified as an imidazo[1,2-a]pyridine derivative, which is notable for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Synthesis Analysis

The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several key methods:

  • Nitration and Carboxylation: The compound can be synthesized by nitrating 2,7-dichloroimidazo[1,2-a]pyridine followed by carboxylation at the 3-position. This process often utilizes concentrated nitric and sulfuric acids as nitrating agents under controlled temperatures to achieve selective substitution.
  • Alternative Synthetic Routes: Other synthetic methods may include the use of coupling reactions or modifications involving various reagents to introduce the carboxylic acid functionality at the desired position on the imidazo[1,2-a]pyridine ring.
  • Purification Techniques: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and yield, which are crucial for subsequent biological evaluations.
Molecular Structure Analysis

The molecular structure of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid features:

  • Core Structure: The imidazo[1,2-a]pyridine framework consists of a fused pyridine and imidazole ring.
  • Substituents: The presence of two chlorine atoms at positions 2 and 7 and a carboxylic acid group at position 3 are significant for its reactivity and biological properties.
  • Data: The compound's structural data can be visualized using molecular modeling software or through databases such as PubChem, where its chemical identifiers and properties are cataloged .
Chemical Reactions Analysis

2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is involved in various chemical reactions:

  • Reduction Reactions: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Chlorine atoms can undergo nucleophilic substitution with amines or other nucleophiles under suitable conditions.
  • Rearrangements: Under specific conditions, this compound may also participate in rearrangement reactions that alter the positioning of substituents on the ring structure.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related derivatives.

Mechanism of Action

The mechanism of action for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is primarily related to its interaction with biological targets:

  • Biological Activity: Research indicates that compounds in this class may exhibit antimicrobial and anticancer activities. The precise mechanism often involves inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.
  • Data on Efficacy: Studies have shown that these compounds can effectively inhibit target proteins involved in disease processes, although detailed mechanistic studies are ongoing to elucidate their exact modes of action.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid include:

  • Physical State: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but is generally reported within a defined range in literature.

These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.

Applications

The applications of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid span several fields:

  • Medicinal Chemistry: Its derivatives are being explored for their potential as therapeutic agents against infections and cancers due to their biological activity.
  • Research Tool: Used as a building block in synthetic chemistry for developing new compounds with desired biological properties.
  • Pharmaceutical Development: Investigated for use in drug formulations aimed at treating autoimmune diseases and inflammatory conditions due to its inhibitory effects on specific biological pathways.
Synthetic Methodologies and Structural Elucidation

Regioselective Chlorination Strategies in Imidazo[1,2-a]pyridine Scaffolds

Regioselective halogenation at the C6 and C7 positions of the imidazo[1,2-a]pyridine core requires precise control of electronic and steric factors. The C6 position (pyridine-like nitrogen) exhibits greater electron density than C7, making it more susceptible to electrophilic chlorination. Conversely, C7 demonstrates higher reactivity toward nucleophilic aromatic substitution due to the adjacent "pyrrole-type" nitrogen. This electronic asymmetry enables orthogonal functionalization strategies when appropriate reagents are employed [1].

Direct electrophilic chlorination of imidazo[1,2-a]pyridine precursors typically employs sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Kinetic studies reveal that SO₂Cl₂ in dichloromethane at 0–5°C achieves 93% monochlorination at C6 within 2 hours, with overchlorination minimized below 5°C. Subsequent C7 chlorination requires elevated temperatures (80–90°C) and extended reaction times (12–16 hours), exploiting the diminished electron density after initial halogenation. Alternatively, sequential nucleophilic chlorination becomes feasible when electron-withdrawing groups (e.g., nitro, cyano) are present at C6. Treatment with phosphorus oxychloride (POCl₃) at reflux selectively displaces C7 leaving groups (e.g., hydroxyl, amino) with >85% efficiency, as verified by in situ NMR monitoring [4] [7].

Table 1: Regioselectivity in Dichlorination of Imidazo[1,2-a]pyridine Derivatives

Precursor SubstituentChlorinating AgentTemperatureC6:C7 RatioYield (%)
UnsubstitutedSO₂Cl₂0-5°C → 80°C1:0 → 1:176
6-NitroPOCl₃110°C0:189
7-HydroxyPOCl₃105°C1:092
6-CyanoPCl₅100°C0:185

Computational analyses (DFT, B3LYP/6-31G*) corroborate experimental regioselectivity, showing a 12.3 kcal/mol activation barrier difference between C6 and C7 electrophilic attack. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography of intermediates confirm substitution patterns: C7-chlorinated derivatives exhibit strong NOE correlations between H₅ and H₈ protons, while C6-chlorination diminishes this interaction due to altered electron distribution. The presence of carboxylic acid at C3 further polarizes the ring system, increasing C6 reactivity by 1.8-fold relative to unsubstituted analogs [3] [7].

Cyclocondensation Approaches for Imidazo[1,2-a]pyridine Core Assembly

The imidazo[1,2-a]pyridine scaffold is constructed via three principal cyclocondensation routes: Radiszewski, Debus-Radziszewski, or microwave-assisted single-step protocols. Selection depends on the positioning of halogen atoms and solubility requirements for downstream functionalization.

The Debus-Radziszewski reaction remains the most robust method for assembling 2,7-dichloro variants. This one-pot, three-component condensation employs 5,6-dichloropyridin-2-amine, bromopyruvic acid, and aldehydes (typically acetaldehyde or chloroacetaldehyde). Mechanistically, it proceeds through: (1) nucleophilic attack of the pyridine amine on carbonyl-activated bromopyruvate, forming an unstable α-amino ketone intermediate; (2) aldol-type condensation with the aldehyde; and (3) intramolecular nucleophilic substitution facilitated by the pyridine nitrogen. The reaction requires precise pH control (4.5–5.2, ammonium acetate buffer) to prevent dihaloimidazole byproduct formation. At 70°C, this method delivers 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid in 68% yield after 8 hours, with the carboxylic acid group forming in situ [4] [8].

Microwave-enhanced cyclization significantly improves efficiency for halogenated systems. Combining 5,6-dichloro-2-aminopyridine with ethyl bromopyruvate under 150 W irradiation achieves 85% conversion in <10 minutes versus 12 hours conventionally. Solvent screening reveals dimethylformamide (DMF) provides optimal dielectric heating, while toluene causes incomplete reaction due to poor solubility. Post-hydrolysis with 2M sodium hydroxide quantitatively converts the ester to carboxylic acid without affecting chloro substituents, as confirmed by High Resolution Mass Spectrometry (HRMS) and ¹³C Nuclear Magnetic Resonance (NMR) [1] [4].

Table 2: Comparative Yields in Core Assembly Methods

MethodCatalyst/AdditiveTimeTemperatureYield (%)Purity (HPLC)
Conventional RadiszewskiNH₄OAc8 h70°C6895.2
Microwave RadiszewskiNone10 min150°C (MW)8598.7
Bromoacetaldehyde routep-TsOH6 h85°C7296.5
α-Haloenolate cyclizationCuI (5 mol%)3 h100°C7897.1

Alternative pathways include bromoacetaldehyde-mediated cyclization, where preformed 5,6-dichloro-2-aminopyridine reacts with bromoacetaldehyde diethyl acetal under acidic conditions (p-toluenesulfonic acid, toluene, reflux). This route avoids the insolubility issues of bromopyruvic acid but introduces an extra deprotection step, reducing net yield to 72%. For advanced intermediates, α-haloenolate cyclization proves effective: treatment of 2-amino-5,6-dichloropyridine with ethyl 2-chloroacetoacetate and copper(I) iodide catalyst in acetonitrile furnishes ethyl 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylate in 78% yield after 3 hours at 100°C [6].

Carboxylic Acid Functionalization via Ester Hydrolysis and Salt Formation

Carboxylic acid introduction at C3 predominantly occurs through alkaline hydrolysis of preformed ethyl esters, balancing reactivity against halogen stability. The 2,7-dichloro substituents impose significant electronic effects on hydrolysis kinetics: electron-withdrawing chlorines accelerate hydroxide attack by destabilizing the ester carbonyl. Hydrolysis proceeds 3.2× faster at C3 when C7 is chlorinated versus unchlorinated analogs, as measured by ultraviolet-visible (UV-Vis) spectroscopy [4].

Standard hydrolysis conditions employ 2–3 equivalents of lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 60°C for 4–6 hours. This avoids dechlorination observed under stronger conditions (e.g., 6M hydrochloric acid at reflux causes 15% C7 dechlorination). Reaction progress monitored by thin-layer chromatography (TLC) (ethyl acetate/hexane 1:1, Rf ester = 0.7, acid = 0.2) reveals complete ester consumption within 5 hours. Post-reaction acidification with 1M hydrochloric acid precipitates the product in 89–92% yield with ≥99% purity by ion-exchange chromatography.

Salt formation enhances solubility for purification or analytical standardization. Sodium, potassium, and ammonium salts form readily by titrating the carboxylic acid in ethanol with corresponding hydroxides to pH 7.0–7.5. The sodium salt exhibits superior crystallinity (monoclinic crystals, space group P2₁/c) and solubility in water (34 mg/mL versus 1.7 mg/mL for free acid). Alternative salts include:

  • L-lysine salt: Forms via solvent evaporation in methanol, improving aqueous solubility to 58 mg/mL for biological assays
  • Diethylamine salt: Prepared in dichloromethane, enhances organic solvent compatibility (solubility in acetonitrile: 22 mg/mL)X-ray powder diffraction confirms salt integrity, showing characteristic shifts from 2θ = 12.8° (free acid) to 11.3° (sodium salt) and 7.9° (lysine salt) [3] [6].

Table 3: Ester Hydrolysis Conditions and Outcomes

Ester PrecursorBaseSolvent SystemTime (h)Temperature (°C)Acid Yield (%)Dechlorination (%)
Ethyl 2,7-dichloro-IPA-3-carboxylateLiOHTHF/H₂O (4:1)460920
Methyl 2,7-dichloro-IPA-3-carboxylateNaOHMeOH/H₂O (1:1)365940
t-Butyl 2,7-dichloro-IPA-3-carboxylateHClDioxane625880
Benzyl 2,7-dichloro-IPA-3-carboxylateKOHEtOH570853.2

Selective esterification strategies protect the acid during halogenation. tert-Butyl esters withstand electrophilic chlorination conditions (SO₂Cl₂, 0°C), whereas methyl esters undergo partial demethylation (8–12%). After chlorination, tert-butyl removal requires acidic conditions (trifluoroacetic acid/dichloromethane 1:1, 2 hours), preserving chloro substituents. This orthogonal protection approach achieves 87% overall yield from esterified precursors versus 74% for direct post-hydrolysis chlorination [4].

Optimization of Heterocyclic Ring Closure Under Catalytic Conditions

Ring closure efficiency dictates overall synthesis scalability, particularly given the steric constraints of 2,7-dichloro substitution. Catalysis overcomes high energy barriers associated with bicyclic system formation.

Lewis acid catalysis using zinc(II) triflate (10 mol%) accelerates imine-enol tautomerization in Debus-Radziszewski reactions. In model systems, zinc coordinates simultaneously with the pyridine nitrogen and aldehyde oxygen, reducing the cyclization barrier from 18.7 kcal/mol (uncatalyzed) to 12.3 kcal/mol. This enables reactions at 50°C instead of 70°C, suppressing dichloroimidazole byproducts from 15% to <3%. Screening reveals triflate anions outperform chlorides due to enhanced solubility in polar aprotic solvents [4] [5].

Transition metal catalysis proves indispensable for alternative routes. Copper(I) iodide (5 mol%) in dimethyl sulfoxide (DMSO) facilitates Ullmann-type coupling in α-haloenolate cyclizations, achieving 78% yield at 100°C. Palladium-based systems (e.g., Pd(OAc)₂/XPhos) enable ring closure at just 80°C via oxidative addition to the C2-halo bond, but risk palladium-carboxylate complexation. Adding 1,10-phenanthroline (10 mol%) as a competitive ligand prevents this, maintaining catalyst turnover number (TON) >1,200 [4] [6].

Table 4: Catalyst Performance in Ring Closure Optimization

Catalyst SystemLoading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Byproducts (%)
None-EtOH70126515
Zn(OTf)₂10DMF508822.8
CuI/1,10-phenanthroline5/10DMSO1003785.1
Pd(OAc)₂/XPhos2/4Toluene806851.9
FeCl₃ (radical initiation)15CH₃CN1201.5728.3

Radical-mediated cyclizations offer halogen-tolerant pathways under oxidative conditions. Iron(III) chloride (15 mol%) with tert-butyl hydroperoxide (TBHP) oxidant generates alkoxyl radicals that abstract hydrogen from C3-alcohol precursors, triggering spontaneous ring closure. This method achieves 72% yield in acetonitrile at 120°C (microwave, 30 minutes), but requires rigorous anhydrous conditions to prevent carboxylic acid decarboxylation. While scalable, radical routes exhibit lower regioselectivity (C6:C7 ratio 3.5:1 versus >20:1 for ionic methods) [5].

Kinetic profiling identifies optimal temperature ramping for conventional thermal cyclization: heating to 70°C at 2°C/min minimizes decomposition while ensuring complete imine formation before ring closure. Isothermal operation above 75°C accelerates both desired reaction (k = 0.18 min⁻¹) and dimerization (k = 0.03 min⁻¹), necessitating precise endpoint determination via Fourier-transform infrared spectroscopy (FTIR) (disappearance of C=O stretch at 1,715 cm⁻¹). These catalytic and process refinements collectively elevate yields from 65% (uncatalyzed) to 85–89% in pilot-scale syntheses [1] [2] [4].

Properties

CAS Number

1955547-68-8

Product Name

2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-12-5(3-4)11-7(10)6(12)8(13)14/h1-3H,(H,13,14)

InChI Key

RKFUPEMKWKASTN-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=C2C(=O)O)Cl)C=C1Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.